Sulindac Sulfide

Oncology Colorectal Cancer Xenograft

Researchers requiring consistent exposure to the active NSAID moiety face variability in metabolic activation of the prodrug sulindac. Sulindac sulfide directly provides the pharmacologically active species, bypassing this confound. - Guaranteed consistent COX-1/2 inhibition (IC50: 1.9/1.21 μM) without prodrug conversion uncertainty. - Unique noncompetitive γ-secretase modulation (IC50: 20.2 μM) - absent in naproxen and sulfone metabolite. - Validated in vivo antitumor efficacy in colorectal cancer xenograft models (HCA-7), where the sulfone analog fails. Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility for your critical mechanistic studies.

Molecular Formula C20H17FO2S
Molecular Weight 340.4 g/mol
CAS No. 49627-27-2
Cat. No. B015506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfide
CAS49627-27-2
Synonymssulindac sulfide
sulindac sulfide, (E)-isomer
sulindac sulfide, (Z)-isomer
sulindac sulfide, sodium salt
Molecular FormulaC20H17FO2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyLFWHFZJPXXOYNR-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfide (CAS 49627-27-2) | Active Metabolite of Sulindac with Multi-Target Inhibitory Activity


Sulindac sulfide (CAS 49627-27-2) is the pharmacologically active sulfide metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac [1]. It is formed via reduction of the parent sulfoxide by methionine sulfoxide reductase and is the primary species responsible for cyclooxygenase (COX)-dependent inhibition of prostaglandin synthesis [1]. In addition to its classical role as a dual COX-1/COX-2 inhibitor, sulindac sulfide exhibits noncompetitive γ-secretase inhibition and modulates multiple other signaling pathways relevant to inflammation, neurodegeneration, and oncology [2]. Its distinct biochemical profile makes it a critical tool compound for dissecting COX-dependent versus COX-independent mechanisms of action [3].

Active form

Bypasses prodrug activation variability for consistent target exposure in COX pathway assays

Multi-pathway

Reported dual COX-1/COX-2 inhibition and noncompetitive γ-secretase modulation supports mechanism-dissection studies

Tool compound

Chemical probe for COX-dependent vs. independent signaling in cell-based and in vivo models

Why Sulindac Sulfide Cannot Be Substituted with Parent Sulindac or Other NSAIDs


Simple substitution of sulindac sulfide with the parent prodrug sulindac or alternative NSAIDs is not scientifically valid due to substantial differences in potency, target selectivity, and in vivo efficacy [1]. Sulindac is a prodrug that requires metabolic activation to the sulfide; direct use of the sulfide bypasses this variable step and ensures consistent exposure to the active moiety [1]. Furthermore, while both sulindac sulfide and its sulfone metabolite (exisulind) inhibit cell growth in vitro, only the sulfide demonstrates significant in vivo tumor growth inhibition, underscoring critical differences in pharmacokinetics and mechanism [2]. In the context of γ-secretase modulation, structurally similar NSAIDs like naproxen exhibit no activity, confirming that this property is unique to the sulfide [3]. Therefore, any study requiring the specific combination of COX inhibition, γ-secretase modulation, and in vivo antitumor efficacy must utilize the authentic sulindac sulfide compound.

Parent sulindac (prodrug)

Variable metabolic reduction to the active sulfide may shift COX inhibition profile and experimental reproducibility

Sulindac sulfone metabolite

In vitro cell-growth inhibition may not translate to in vivo model-response context; reported xenograft activity differs qualitatively

Other NSAIDs (e.g., naproxen)

γ-Secretase inhibitory activity reported as absent; pathway modulation endpoints may differ and require compound-specific review

Quantitative Differentiation of Sulindac Sulfide Against Key Analogs


In Vivo Antitumor Efficacy: Sulindac Sulfide vs. Sulindac Sulfone (Exisulind)

Sulindac sulfide demonstrates significant in vivo antitumor activity, whereas the closely related metabolite sulindac sulfone (exisulind) shows no effect in the same model. This represents a critical differentiation point for in vivo cancer studies [1].

In vivo antitumor efficacy
Head-to-head

Sulindac sulfide inhibited HCA-7 xenograft growth; sulindac sulfone showed no effect in the same model

Supports in vivo model-response comparison

Reported in colorectal carcinoma xenograft model

Oncology Colorectal Cancer Xenograft

COX Inhibition Potency: Sulindac Sulfide vs. Parent Sulindac

Sulindac sulfide is a substantially more potent inhibitor of both COX-1 and COX-2 than its parent prodrug, sulindac [1].

COX inhibition potency
Head-to-head

COX-1 IC50: 1.9 μM (sulfide) vs >100 μM (sulindac); COX-2: 1.21 μM vs 58 μM

Supports COX pathway assay differentiation

Reported ~53-fold (COX-1) and ~48-fold (COX-2) difference

Inflammation COX Inhibition NSAID

Antiproliferative Potency in Colon Cancer Cells: Sulindac Sulfide vs. Sulindac Sulfone

Sulindac sulfide exhibits significantly greater antiproliferative potency in colon carcinoma cells compared to sulindac sulfone [1].

Antiproliferative potency
Head-to-head

Approximately 4-fold greater potency vs. sulindac sulfone in HT-29 colon carcinoma cells

Supports dose-response assay context

Reported in preconfluent and confluent cultures

Oncology Cell Proliferation Colon Cancer

γ-Secretase Inhibition and Aβ42 Modulation: Sulindac Sulfide vs. Other NSAIDs

Sulindac sulfide is a noncompetitive γ-secretase inhibitor that potently reduces Aβ42 production, an activity absent in other NSAIDs like naproxen and even its own sulfone metabolite [1].

γ-Secretase modulation
Head-to-head

γ42-secretase IC50: 20.2 μM; Aβ42 secretion IC50: 30.6 μM. Naproxen and sulfone showed no effect up to 100 μM

Supports γ-secretase pathway research

Activity unique among tested NSAIDs

Neuroscience Alzheimer's Disease γ-Secretase

Aldose Reductase Inhibition: Potent Activity of Sulindac Sulfide

Sulindac sulfide is a potent inhibitor of human aldose reductase, an enzyme implicated in diabetic complications, with an IC50 in the low nanomolar range [1].

Aldose reductase inhibition
Cross-study comparable

IC50 = 279 nM against human aldose reductase

Supports polyol pathway assay development

Class-level comparison data not available from primary source

Diabetes Aldose Reductase Metabolic Disease

Validated Application Scenarios for Sulindac Sulfide Based on Quantitative Evidence


In Vivo Colorectal Cancer Xenograft Studies

For studies requiring in vivo antitumor efficacy in colorectal cancer models, sulindac sulfide is the validated compound of choice. Direct evidence shows it inhibits HCA-7 xenograft growth in nude mice, while the sulfone metabolite has no effect [1]. This makes sulindac sulfide essential for any animal model seeking to replicate the antitumor effects associated with sulindac.

Dissection of COX-Dependent vs. COX-Independent Antiproliferative Mechanisms

Sulindac sulfide serves as a dual COX-1/COX-2 inhibitor (IC50 = 1.9 μM and 1.21 μM, respectively), while its sulfone analog lacks COX activity. This pairing allows for controlled experiments to isolate COX-dependent effects. The 4-fold greater antiproliferative potency of the sulfide over the sulfone in HT-29 cells [2] further underscores the importance of using the correct compound for mechanistic studies.

γ-Secretase Modulation and Alzheimer's Disease Research

Sulindac sulfide is a validated, noncompetitive γ-secretase inhibitor (IC50 = 20.2 μM) that preferentially reduces Aβ42 production [3]. This activity is absent in other NSAIDs like naproxen and the sulfone metabolite [3], making it a unique chemical probe for studying amyloidogenic pathways and for screening assays targeting γ-secretase modulation.

Aldose Reductase Inhibition and Diabetic Complication Research

With an IC50 of 279 nM against human aldose reductase [4], sulindac sulfide is a potent tool for investigating the role of the polyol pathway in diabetic complications. Its high potency allows for robust inhibition at low concentrations, minimizing off-target effects in cellular and in vivo models of hyperglycemia-induced damage.

Application
Selection Property
Validation Focus
In vivo colorectal cancer model studies
Active metabolite with reported in vivo model response
HCA-7 xenograft model-response endpoints
COX-dependent vs. independent mechanism dissection
Dual COX-1/COX-2 inhibition context
COX isoform assay differentiation and antiproliferative endpoint comparison
γ-Secretase modulation and Aβ pathology research
Noncompetitive γ-secretase inhibitory activity
Aβ42 secretion modulation endpoints and selectivity against other NSAIDs
Aldose reductase and diabetic complication pathway studies
Nanomolar-range aldose reductase inhibition
Polyol pathway enzyme inhibition and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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